molecular formula C8H6N2O B1296456 Quinazolin-2-ol CAS No. 7471-58-1

Quinazolin-2-ol

Katalognummer: B1296456
CAS-Nummer: 7471-58-1
Molekulargewicht: 146.15 g/mol
InChI-Schlüssel: AVRPFRMDMNDIDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinazolin-2-ol is an organic compound belonging to the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is known for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinazolin-2-ol can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with carbonyl compounds, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: Quinazolin-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazolin-2-ol derivatives have been extensively studied for their anticancer properties. Research indicates that various substitutions on the quinazoline ring can enhance their efficacy against different cancer types.

Key Findings:

  • EGFR Inhibition: Compounds such as N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine exhibit potent inhibition of the epidermal growth factor receptor (EGFR), with an IC50 value of 0.096 μM against A549 lung cancer cells .
  • Dual Inhibitors: Some derivatives have shown dual inhibitory effects on both EGFR and HER2, making them promising candidates for targeted cancer therapies .

Case Study:
One study synthesized a series of 2-aminoquinazoline derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancers. The structure-activity relationship (SAR) analysis revealed that modifications at positions 6 and 7 significantly enhanced activity .

Compound NameTarget Cancer TypeIC50 Value (μM)
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineLung (A549)0.096
Dual EGFR/HER2 InhibitorBreast (MCF7)2.49

Antimicrobial Activity

This compound has also shown potential as an antimicrobial agent, particularly against resistant bacterial strains.

Key Findings:

  • Broad Spectrum Activity: Quinazolinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action: These compounds interact with bacterial cell wall structures and DNA, disrupting essential cellular functions .

Case Study:
A study synthesized novel quinazolinone benzoates that displayed substantial antimicrobial activity against multi-drug resistant strains of Mycobacterium tuberculosis. The most effective compound showed a minimum inhibitory concentration (MIC) of 0.78 µg/mL .

Compound NameTarget PathogenMIC Value (µg/mL)
Novel Quinazolinone BenzoateM. tuberculosis0.78

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been explored in various studies.

Key Findings:

  • Potency Comparison: Compounds such as N-(4-fluorophenyl)quinazolin-4-amine have been identified as potent anti-inflammatory agents, outperforming standard drugs like indomethacin .

Case Study:
Research conducted by Bansal et al. synthesized a series of 4-aminoquinazoline derivatives that demonstrated remarkable anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Compound NameComparison DrugEfficacy
N-(4-fluorophenyl)quinazolin-4-amineIndomethacinHigher

Anticonvulsant Activity

This compound derivatives are also being investigated for their anticonvulsant properties.

Key Findings:
Studies indicate that certain modifications to the quinazoline structure can enhance anticonvulsant activity, making them comparable to established treatments like carbamazepine .

Case Study:
A recent investigation into a series of 6-substituted quinazolines revealed promising results in reducing seizure frequency in animal models, suggesting potential for future clinical applications in epilepsy treatment.

Wirkmechanismus

The mechanism of action of quinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, this compound derivatives have been shown to induce apoptosis by targeting signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Quinazolin-2-ol is unique due to the presence of the hydroxyl group at position 2, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable scaffold in drug design .

Biologische Aktivität

Quinazolin-2-ol is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects. The following sections detail the findings from various studies, including data tables and case studies.

Overview of this compound

This compound is a derivative of quinazoline, a bicyclic compound that serves as a core structure for numerous bioactive molecules. The biological activity of quinazolinones, including this compound, has been linked to their ability to interact with various biological targets such as enzymes and receptors.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Several studies have explored its effects on various cancer cell lines:

  • Mechanism of Action : this compound derivatives have been shown to induce apoptosis in cancer cells by interfering with both extrinsic and intrinsic apoptotic pathways. For example, compounds derived from this compound have demonstrated significant activity against the HCT-116 colorectal cancer cell line, with selectivity towards cancerous cells over normal cells .

Case Study: Anticancer Efficacy

A study conducted by Nowar et al. (2018) evaluated the efficacy of two quinazolinone compounds against HCT-116 cells:

CompoundIC50 (µM)Mechanism
Compound 2415.4Apoptosis induction
Compound 258.7Selective apoptosis in cancer cells

This study concluded that compound 25 was significantly more effective than doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties. Various studies report that these compounds exhibit activity against multiple bacterial strains.

Antimicrobial Efficacy

A recent investigation highlighted the antibacterial effects of quinazoline derivatives:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
Staphylococcus aureus70 mg/mL12
Escherichia coli75 mg/mL10
Candida albicans77 mg/mL11

These results indicate that quinazoline derivatives can surpass the efficacy of standard antibiotics like ampicillin .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in several studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

The anti-inflammatory effects are attributed to the inhibition of pathways involving NF-kB and COX enzymes, which play crucial roles in inflammation regulation .

Other Biological Activities

Beyond anticancer and antimicrobial activities, this compound exhibits several other pharmacological effects:

  • Antiviral Activity : Some derivatives have shown potential against viral infections.
  • Antioxidant Properties : Studies indicate that certain quinazoline derivatives possess significant antioxidant activity, with IC50 values comparable to known antioxidant agents like BHT .
  • Anticonvulsant Effects : Quinazolinones have been screened for anticonvulsant activity, showing promise as potential treatments for epilepsy .

Eigenschaften

IUPAC Name

1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRPFRMDMNDIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901671
Record name 2-Quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-58-1
Record name 2(1H)-Quinazolinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydroquinazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quinazolin-2(1h)-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2YAC8MKV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Anthranilic acid ED.5 (1.00 g, 4.27 mmol) is placed in 2-methoxyethanol (2.0 mL), combined with formamidine acetate (890 mg, 8.55 mmol) and heated to 125° C. for 20 h. The reaction mixture is added to aqueous NH3 (200 mL, 0.01 M), the precipitate is filtered off, dried and quinazolone Z.8 (817 mg, 79%) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinazolin-2-ol
Reactant of Route 2
Quinazolin-2-ol
Reactant of Route 3
Quinazolin-2-ol
Reactant of Route 4
Reactant of Route 4
Quinazolin-2-ol
Reactant of Route 5
Quinazolin-2-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Quinazolin-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.